N-(3-(dimethylamino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(3-(dimethylamino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
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Scientific Research Applications
Immunomodulating Effects
Inosine pranobex, a compound related to the structural class of N,N-dimethyltryptamines, has shown immunomodulating effects that could be beneficial in treating several diseases and infections. Its antiviral and antitumor activities are primarily attributed to its immunomodulatory capabilities, indicating its potential application in medical research focused on enhancing immune responses against diseases. However, further studies are required to conclusively determine its efficacy (Campoli-Richards, Sorkin, & Heel, 1986).
Potential Therapeutic Uses of Tryptamines
Research into tryptamines, a category to which N,N-dimethyltryptamine (DMT) belongs, reveals their significance in studying potential therapeutic applications. Tryptamines are naturally occurring compounds that have been investigated for their effects on neurological functions and their potential in treating psychiatric disorders. The pharmacology and toxicity of these compounds, including their effects on human cognition and potential therapeutic applications, are areas of active research (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).
Role in Tissue Protection and Immunity
The sigma-1 receptor-mediated role of dimethyltryptamine (DMT) suggests that its function may extend beyond central nervous activity to play a universal role in cellular protective mechanisms. This includes potential applications in tissue protection, regeneration, and immunity. The compound's interaction with sigma-1 receptors might offer new avenues for medical therapies, highlighting the importance of indole alkaloids in scientific research (Frecska, Szabo, Winkelman, Luna, & McKenna, 2013).
Neuropharmacological Research
DMT, an indole alkaloid similar in structure to the compound , provides a valuable experimental tool for exploring brain function due to its significant psychoactive effects. Research into DMT’s roles as a neurotransmitter could lead to new insights into treating anxiety and psychosis, thanks to its limited neurotoxicity and adverse effects. Such studies underscore the potential of indole alkaloids in neuropharmacological research and their clinical applications (Carbonaro & Gatch, 2016).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound, being an indole derivative, likely interacts with its targets through the formation of bonds, leading to changes in the target’s function
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the compound’s action likely results in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to interact with protein kinase C (PKC), a key enzyme involved in intracellular signal transduction pathways implicated in the pathogenesis of inflammation . This interaction suggests that N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide could play a role in mediating biochemical reactions related to inflammation.
Cellular Effects
In cellular contexts, N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide has demonstrated anti-inflammatory properties. It has been shown to significantly reduce inflammatory processes resulting from PKC activation . This includes a marked reduction in edema, infiltrating neutrophils, and levels of the neutrophil-specific marker, myeloperoxidase .
Molecular Mechanism
At the molecular level, N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide acts as an inhibitor of PKC . By inhibiting this enzyme, it can disrupt the signal transduction pathways that lead to inflammation, thereby exerting its anti-inflammatory effects .
Metabolic Pathways
The specific metabolic pathways that N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is involved in are not yet fully known. Given its interaction with PKC, it may be involved in pathways related to inflammation and signal transduction .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)9-5-8-16-15(20)14(19)12-10-17-13-7-4-3-6-11(12)13/h3-4,6-7,10,17H,5,8-9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELQGBGCVOYTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.